N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a benzothieno[2,3-d]pyrimidinone derivative featuring a hexahydro fused ring system, a 4-oxo group, and dual ethoxyphenyl substituents. The core structure consists of a sulfur-containing benzothiophene fused to a pyrimidinone ring, with a sulfanylacetamide side chain. The ethoxy groups at the 2-position of the acetamide phenyl ring and the 4-position of the benzothienopyrimidinone phenyl ring distinguish it from analogs.
Properties
Molecular Formula |
C28H29N3O4S2 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H29N3O4S2/c1-3-34-19-15-13-18(14-16-19)31-27(33)25-20-9-5-8-12-23(20)37-26(25)30-28(31)36-17-24(32)29-21-10-6-7-11-22(21)35-4-2/h6-7,10-11,13-16H,3-5,8-9,12,17H2,1-2H3,(H,29,32) |
InChI Key |
ZTMKIKGKCOLEOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4OCC)SC5=C3CCCC5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Ortho-substituents (e.g., 2-ethoxy in the main compound vs. 4-methyl in ) introduce steric hindrance, which may alter binding to target proteins .
Synthetic Yields :
- Analogs with chloroacetanilide precursors (e.g., ) report moderate yields (68–74%), suggesting efficient coupling under mild conditions (K₂CO₃, acetone) .
Physicochemical and Spectroscopic Data
- Spectroscopy : IR and ¹H NMR () confirm sulfanyl and carbonyl groups in analogs, with shifts influenced by substituents (e.g., ethoxy vs. methoxy) .
- Crystallography : Pyrimidin-2-ylsulfanyl analogs () adopt planar configurations, suggesting rigidity in the core structure that may stabilize target interactions .
Patent and Application Landscape
- Patent Trends : Substituted acetamides (e.g., ) are frequently claimed in medicinal chemistry patents, highlighting the therapeutic relevance of this scaffold .
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